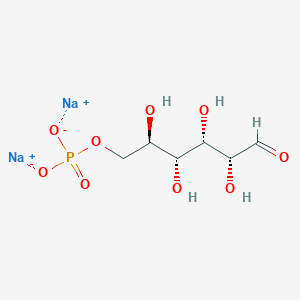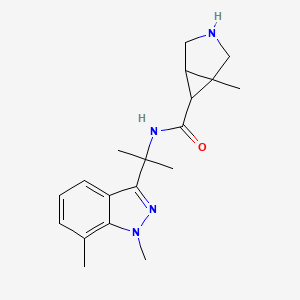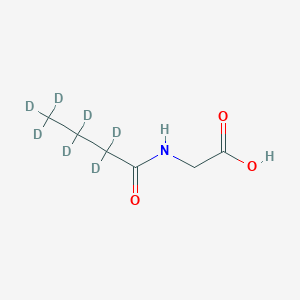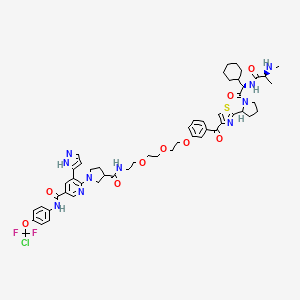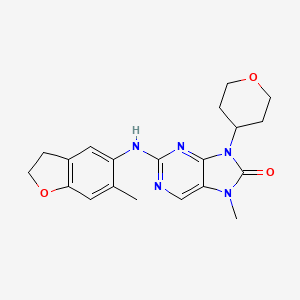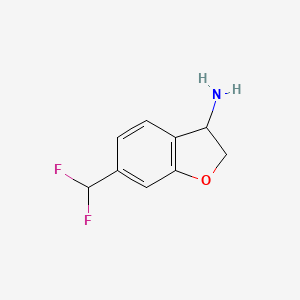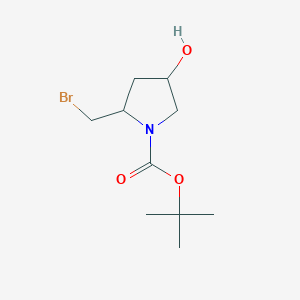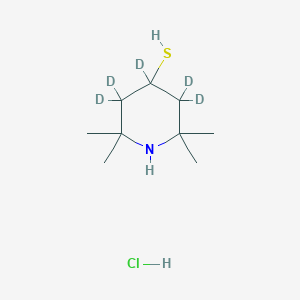![molecular formula C39H54O7 B12429068 Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid](/img/structure/B12429068.png)
Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid is a complex organic compound. It belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a triterpenoid backbone with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler triterpenoid precursors. Key steps may include:
Functional Group Introduction: Introducing hydroxyl and carboxyl groups at specific positions on the triterpenoid backbone.
Esterification: Forming ester bonds between the triterpenoid and phenolic components.
Oxidation and Reduction: Using reagents like potassium permanganate or sodium borohydride to achieve the desired oxidation state.
Industrial Production Methods
Industrial production may involve:
Extraction from Natural Sources: Isolating the compound from plants known to contain triterpenoids.
Chemical Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Functional groups on the compound can be substituted using various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and other reactions.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine
Anti-inflammatory: Investigated for its anti-inflammatory properties.
Anticancer: Potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry
Cosmetics: Used in formulations for its skin-beneficial properties.
Pharmaceuticals: Incorporated into drug formulations for its therapeutic effects.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes like cyclooxygenase, reducing inflammation.
Apoptosis Induction: Activates pathways leading to programmed cell death in cancer cells.
Antioxidant Activity: Scavenges free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: Another triterpenoid with similar biological activities.
Ursolic Acid: Known for its anti-inflammatory and anticancer properties.
Betulinic Acid: Studied for its potential in treating various diseases.
Uniqueness
Structural Complexity: The unique combination of functional groups and the triterpenoid backbone.
Biological Activity: Exhibits a broader range of biological activities compared to similar compounds.
Properties
Molecular Formula |
C39H54O7 |
|---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(4aS,6aR,6bR,12aR)-6a-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C39H54O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-31,40-42H,11,13-20,22-23H2,1-6H3,(H,44,45)/t26?,29?,30?,31?,36-,37+,38-,39-/m0/s1 |
InChI Key |
IZCSLJUDQLFLNO-YBLGKDSXSA-N |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)COC(=O)C=CC6=CC(=C(C=C6)O)O)C)(C)C)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


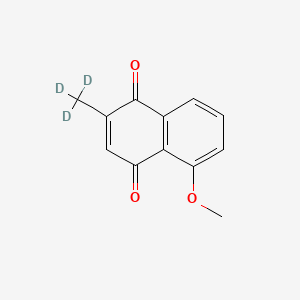
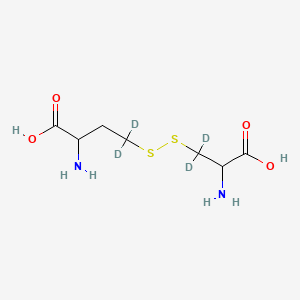
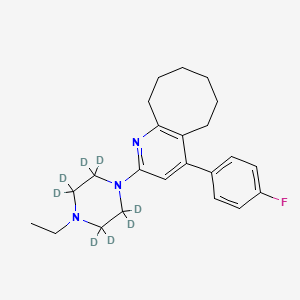
![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
